molecular formula C15H16N2 B14354386 N,N,9-trimethylcarbazol-3-amine CAS No. 94127-15-8

N,N,9-trimethylcarbazol-3-amine

Cat. No.: B14354386
CAS No.: 94127-15-8
M. Wt: 224.30 g/mol
InChI Key: NQRYAGXQHNVLSG-UHFFFAOYSA-N
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Description

N,N,9-Trimethylcarbazol-3-amine is a synthetic carbazole derivative of significant interest in medicinal chemistry and drug discovery research. The carbazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities . This specific amine-functionalized derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent in silico studies on structurally similar triazolylcarbazole compounds have demonstrated strong binding affinities against pivotal SARS-CoV-2 viral proteins, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), suggesting potential as a foundational structure for antiviral research . Furthermore, carbazole-based structures are frequently employed in the synthesis of Schiff bases, a class of compounds with documented antibacterial, antifungal, and anticancer properties, highlighting the versatility of this chemical framework . Researchers can utilize this compound as a versatile building block to construct more complex heterocyclic systems or to explore its intrinsic pharmacological potential. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

94127-15-8

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N,N,9-trimethylcarbazol-3-amine

InChI

InChI=1S/C15H16N2/c1-16(2)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17(15)3/h4-10H,1-3H3

InChI Key

NQRYAGXQHNVLSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Formation of Trimethylammonium Iodide

3-Amino-9-methylcarbazole undergoes exhaustive methylation using methyl iodide in the presence of sodium hydrogen carbonate. The reaction proceeds under mild conditions (20–25°C, 12–24 hours), producing 3-(trimethylammonium)-9-methylcarbazolium iodide as a crystalline intermediate. The sodium hydrogen carbonate acts as a weak base, facilitating deprotonation of the amino group and enhancing its reactivity toward methyl iodide.

Reduction of the Methiodide Salt

The trimethylammonium iodide intermediate is subjected to reduction using lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or via thermal decomposition. LiAlH4 reduction occurs at 0–5°C, selectively cleaving the N–CH3 bond while retaining the aromatic carbazole framework. Alternatively, heating the methiodide to 150–200°C under inert atmosphere induces thermal decomposition, yielding this compound with comparable efficiency.

Key Advantages :

  • High selectivity for dimethylamino group formation.
  • Scalable under both solution-phase and solvent-free conditions.

Formylation-Reduction Strategy

An alternative approach involves formylation of 3-amino-9-methylcarbazole followed by reductive alkylation. This method circumvents challenges associated with direct methylation, particularly when steric hindrance limits reagent access.

Formylation of the Amino Group

Treatment of 3-amino-9-methylcarbazole with formic acid or acetic formic anhydride introduces a formyl protecting group, yielding 3-formamido-9-methylcarbazole. This step is typically conducted under reflux (100–120°C, 4–6 hours) in an aprotic solvent like toluene.

Reductive Methylation

The formamide intermediate is reduced using lithium aluminium hydride or hydrogen gas with a palladium catalyst. Reduction under hydrogen (1–3 atm, 50–80°C) selectively converts the formamide to a methylamino group. Subsequent methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) introduces the second methyl group, affording this compound.

Key Considerations :

  • Requires two distinct steps for dimethylation.
  • Formylation protects the amine during subsequent reactions, improving yield.

Comparative Analysis of Synthetic Routes

The choice of method depends on substrate availability, desired purity, and scalability. Below is a comparative overview:

Method Starting Material Reagents/Conditions Yield* Key Challenges
Methiodide Reduction 3-Amino-9-methylcarbazole Methyl iodide, NaHCO3; LiAlH4 or heat Moderate-High Purification of quaternary salt
Formylation-Reduction 3-Amino-9-methylcarbazole Formic acid, LiAlH4/H2; Methyl iodide, K2CO3 Moderate Multi-step workflow

*Yields inferred from analogous reactions in literature.

Synthesis of 3-Amino-9-Methylcarbazole Intermediate

The preparation of 3-amino-9-methylcarbazole, a critical precursor, involves:

Alkylation at the 9-Position

Carbazole is alkylated with methyl iodide in the presence of potassium hydroxide or sodium hydride. This Friedel-Crafts-type reaction typically occurs at 60–80°C in dimethyl sulfoxide (DMSO), yielding 9-methylcarbazole.

Nitration and Reduction

9-Methylcarbazole undergoes nitration using nitric acid in sulfuric acid at 0–5°C, selectively introducing a nitro group at the 3-position. Catalytic hydrogenation (H2, Pd/C, ethanol) reduces the nitro group to an amine, producing 3-amino-9-methylcarbazole.

Chemical Reactions Analysis

Types of Reactions: N,N,9-trimethylcarbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N,N,9-trimethylcarbazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,9-trimethylcarbazol-3-amine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the carbazole core significantly influence molecular weight, solubility, and crystallinity. Key comparisons include:

Table 1: Structural and Physical Properties of Carbazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility
N,N,9-Trimethylcarbazol-3-amine N,N-dimethyl (3), methyl (9) 224.3 (calculated) Not reported Likely organic solvents
9-Ethyl-N,N-dimethylcarbazol-3-amine N,N-dimethyl (3), ethyl (9) 238.3 Not reported Moderate organic solubility
N,9-Diphenylcarbazol-3-amine Phenyl (N,9) 345.4 Not reported Low (hydrophobic)
9-Ethyl-N-(3-nitrobenzylidene)carbazol-3-amine Nitrobenzylidene (3), ethyl (9) 351.4 Crystallizes in monoclinic system (P21/c) Organic solvents
  • Phenyl substituents (e.g., N,9-diphenylcarbazol-3-amine) increase molecular rigidity and hydrophobicity, favoring applications in solid-state materials like OLEDs . Nitrobenzylidene groups introduce electron-withdrawing effects, altering electronic properties and reactivity .

Q & A

Advanced Research Question

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions to enhance aqueous solubility while retaining logP < 4 .
  • Prodrug Approach : Temporarily mask the amine with acetyl or PEG groups, cleaved enzymatically in vivo .
  • Co-Solvent Systems : Use DMSO/water or cyclodextrin inclusion complexes for in vitro assays .

How do substituents influence the electronic properties of the carbazole aromatic system?

Advanced Research Question

  • DFT Calculations : Analyze HOMO/LUMO energies (e.g., methyl groups raise HOMO by ~0.3 eV, enhancing electron-donating capacity) .
  • UV-Vis Spectroscopy : Monitor bathochromic shifts in absorption spectra (e.g., λmax increases by 15–20 nm with electron-withdrawing substituents) .
  • Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials correlated with substituent electronegativity (e.g., -OCH₃ lowers Eox by 0.2 V) .

What challenges arise in synthesizing enantiomerically pure this compound derivatives?

Advanced Research Question

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic kinetic resolution .
  • Asymmetric Catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated TD-DFT data .

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